molecular formula C9H7F4N B6610497 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2763779-88-8

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No. B6610497
M. Wt: 205.15 g/mol
InChI Key: PWLZVNHPDBGYGH-UHFFFAOYSA-N
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Description

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine (FTCP) is an organofluorine compound. It is a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including FTCP, are synthesized via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The empirical formula of FTCP is C9H7F4N . The molecular weight is 205.15 g/mol. The SMILES string representation of the molecule is Fc1cc(ccn1)C(F)(F)F .


Chemical Reactions Analysis

FTCP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

FTCP is a liquid with a refractive index of n20/D 1.400 and a density of 1.355 g/mL at 25 °C .

Scientific Research Applications

Novel Synthesis and Structural Transformations

  • Synthesis of Fluorine-Containing Pyridine Derivatives

    A study by Suzuki et al. (2007) demonstrates the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent base-promoted intramolecular skeletal transformation (Suzuki et al., 2007).

  • Regioselective Synthesis of Poly-Substituted Pyridines

    Chen et al. (2010) developed a strategy for synthesizing poly-substituted pyridines, emphasizing a C-F bond breaking protocol for anionic activation (Chen et al., 2010).

Chemical Reactions and Transformations

  • Pseudo Vilsmeier Reagents for CC Bond Formation in Pyridines

    Research by Yu et al. (1999) explored quaternization of 2-fluoro- and 2,6-difluoropyridine, leading to various pyridine derivatives and their reduction to other compounds (Yu et al., 1999).

  • Synthesis of Fluorinated Pyridine Derivatives for Nerve Agent Poisoning Treatment

    Timperley et al. (2005) conducted experiments to synthesize fluorinated pyridine derivatives potentially useful in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

  • Selective Fluorination of Pyridines in Aqueous Solution

    Zhou et al. (2018) achieved fluorination of pyridines under mild conditions, yielding high regioselectivities, demonstrating the potential for diverse chemical applications (Zhou et al., 2018).

  • One-Pot Reactions for Modular Synthesis of Pyridines

    Song et al. (2016) introduced a one-pot reaction sequence for the regioselective synthesis of various substituted pyridines, demonstrating an efficient synthesis method (Song et al., 2016).

Applications in Medical and Pharmaceutical Research

  • Synthesis of Radioligands for Neurological Imaging

    Dollé et al. (1998, 1999) reported the synthesis of fluoro compounds as radioligands for in vivo imaging of central nicotinic acetylcholine receptors, indicating significant potential in neurological studies and diagnostics (Dollé et al., 1998); (Dollé et al., 1999).

  • Lead Selection for Malaria Treatment and Prevention

    A study by Chavchich et al. (2016) involved structure-activity relationship studies of trifluoromethyl-substituted pyridine analogues for malaria treatment and prevention, showcasing the role of these compounds in therapeutic applications (Chavchich et al., 2016).

Safety And Hazards

FTCP is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3 . The hazard statements for FTCP include H226, H301, H315, H319, and H335 .

Future Directions

TFMP and its derivatives, including FTCP, have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZVNHPDBGYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
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2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
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2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 4
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 5
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 6
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Citations

For This Compound
1
Citations
V Ahunovych, AA Klipkov, M Bugera… - The Journal of …, 2023 - ACS Publications
CF 3 -cyclopropanes with aliphatic, aromatic, and even heteroaromatic substituents were prepared on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their …
Number of citations: 5 pubs.acs.org

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